molecular formula C8H7BrN2 B1292645 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-28-2

3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1292645
CAS No.: 1000340-28-2
M. Wt: 211.06 g/mol
InChI Key: UUTGWFNTKXWYKP-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine serves as a critical intermediate in the synthesis of complex heterocyclic compounds. The molecule's unique structure enables it to participate in various chemical transformations, leading to the creation of pharmacologically significant compounds and novel materials. For instance, an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride showcases the utility of related structures in synthesizing N6-substituted analogues, highlighting the versatility of these compounds in organic synthesis (Nechayev et al., 2013).

Biological Activity and Drug Design

Research has shown that pyrrolopyridine derivatives, including those related to this compound, possess a broad spectrum of biological activities. These activities make them valuable scaffolds for drug development, especially in the fields of oncology, neurology, and infectious diseases. A study on the biological activity of pyrrolo[3,4-c]pyridine derivatives reveals their potential as analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor agents (Wójcicka & Redzicka, 2021).

Material Science and Luminescence

In the realm of material science, this compound and its derivatives are used to develop highly luminescent polymers. These materials have applications in optoelectronics, including organic light-emitting diodes (OLEDs) and sensory devices. Research into polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, which shares structural features with this compound, highlights the potential for creating novel luminescent materials (Zhang & Tieke, 2008).

Safety and Hazards

The safety and hazards associated with “6-Bromo-1H-pyrrolo[2,3-b]pyridine” include acute toxicity if ingested, skin irritation, serious eye damage, and respiratory irritation . It’s classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 .

Future Directions

The future directions for research on 1H-pyrrolo[2,3-b]pyridine derivatives could involve further optimization of these compounds for use as FGFR inhibitors in cancer therapy . These compounds have shown potent activities against FGFR1, 2, and 3, making them promising candidates for further study .

Biochemical Analysis

Biochemical Properties

3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and thereby blocking downstream signaling pathways. This interaction is crucial in the context of cancer therapy, as abnormal FGFR signaling is often associated with tumor growth and progression .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It also significantly reduces the migration and invasion capabilities of these cells, which are essential processes in cancer metastasis. Furthermore, this compound influences cell signaling pathways by inhibiting the FGFR-mediated activation of downstream signaling cascades such as the RAS-MEK-ERK and PI3K-Akt pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of FGFRs. The compound binds to the ATP-binding pocket of the receptor, preventing ATP from binding and thus inhibiting the receptor’s kinase activity . This inhibition leads to a decrease in the phosphorylation of downstream signaling molecules, ultimately resulting in reduced cell proliferation and increased apoptosis. Additionally, the compound’s interaction with FGFRs may involve hydrogen bonding and hydrophobic interactions, which stabilize its binding to the receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to potential degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of FGFR signaling and persistent anti-proliferative effects on cancer cells . The exact degradation products and their potential biological activities remain to be fully elucidated.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological changes have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile. Additionally, interactions with other metabolic enzymes and cofactors may affect the compound’s efficacy and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization within tissues can be influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of efflux transporters that may limit its accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in inhibiting FGFR signaling . Understanding the precise subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-3-6-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTGWFNTKXWYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646875
Record name 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-28-2
Record name 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.